molecular formula C12H12N2O3S B256715 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

Cat. No. B256715
M. Wt: 264.3 g/mol
InChI Key: UVVOTKPJEDRMFS-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMMA is a thiazolidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects.

Scientific Research Applications

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-inflammatory and antioxidant therapies. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit potent anti-inflammatory effects in vitro, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit antioxidant effects, scavenging free radicals and protecting cells from oxidative stress.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and chemokines, as well as the scavenging of free radicals. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may also modulate the activity of transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the scavenging of free radicals, and the modulation of transcription factor activity. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-proliferative effects in cancer cells, and may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide for lab experiments is its potent anti-inflammatory and antioxidant effects. This makes 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide an ideal candidate for studies investigating the role of inflammation and oxidative stress in disease pathogenesis. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. One area of interest is in the development of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, and to identify potential molecular targets for its activity. Finally, studies investigating the potential anti-cancer effects of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide are also warranted, as preliminary studies have shown promising results in this area.

Synthesis Methods

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the condensation of 2,4-thiazolidinedione and 4-methylbenzylamine in the presence of acetic anhydride. The resulting product can be purified using column chromatography, yielding a white crystalline powder with a melting point of 158-160°C.

properties

Product Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

Molecular Formula

C12H12N2O3S

Molecular Weight

264.3 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C12H12N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17)

InChI Key

UVVOTKPJEDRMFS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2

Origin of Product

United States

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